Perfluoro-2-methyl-3-ethylpentane

Vue d'ensemble

Description

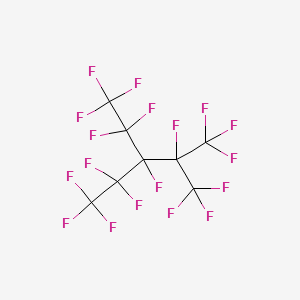

Perfluoro-2-methyl-3-ethylpentane is a fully-fluorinated, odourless, and colourless liquid with the molecular formula C8F18. It is known for its excellent chemical and thermal stability, non-flammability, and compatibility with most construction materials . This compound is used in various applications, including heat transfer and cooling .

Mécanisme D'action

Target of Action

Perfluoro-2-methyl-3-ethylpentane, also known as PP80, is a type of perfluorocarbon . It is primarily used in industrial and professional settings . Its main targets include energy conversion applications, such as organic Rankine cycle (ORC) power systems operating at medium and high temperatures . It is also used in the electronic industry for component testing, in the chemical industry as a hazardous reaction suppressant, and as a tracer in the oil and gas industry .

Mode of Action

It is known that perfluorocarbons like pp80 have unique properties due to their fluorinated carbon backbone, which gives them extraordinary water and stain resistance . This makes them suitable for a variety of uses, including as working fluids in energy conversion applications .

Biochemical Pathways

The activation of peroxisome proliferator receptor alpha by perfluorocarbons is considered the primary mechanism of action in rodent hepatocyte-induced proliferation .

Pharmacokinetics

Its physical properties, such as boiling point (1032 °C), melting point (-70 °C), and density (1839 g/ml), have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It is known that perfluorocarbons can induce significant hepatocyte proliferation . RNA-sequencing studies have shown that perfluorocarbons can cause differential gene expression, including the activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its use as a working fluid in energy conversion applications is dependent on the operating temperatures of the systems . Furthermore, its environmental persistence due to its non-biodegradable nature can lead to widespread environmental contamination .

Analyse Biochimique

Biochemical Properties

Perfluoro-2-methyl-3-ethylpentane is a highly stable compound that does not readily participate in biochemical reactions under normal physiological conditions. Its stability is attributed to the strong carbon-fluorine bonds, which make it resistant to enzymatic degradation. As a result, this compound does not interact significantly with enzymes, proteins, or other biomolecules in biological systems. This lack of interaction limits its role in biochemical reactions and reduces its potential for bioaccumulation and toxicity .

Cellular Effects

This compound has minimal effects on cellular processes due to its chemical inertness. Studies have shown that it does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. The compound’s resistance to degradation and lack of reactivity with cellular components mean that it does not interfere with normal cellular functions. Consequently, this compound is considered to have low cytotoxicity and minimal impact on cell viability .

Molecular Mechanism

The molecular mechanism of this compound is primarily characterized by its lack of interaction with biomolecules. The compound does not bind to enzymes or proteins, nor does it inhibit or activate enzymatic activity. Its high stability and resistance to degradation prevent it from participating in biochemical pathways or altering gene expression. As a result, this compound exerts its effects through physical rather than chemical interactions, such as by providing a stable environment for certain industrial processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated remarkable stability over time. It does not degrade or lose its chemical properties, even under prolonged exposure to various environmental conditions. This stability ensures that the compound maintains its inert nature and does not produce long-term effects on cellular function. In both in vitro and in vivo studies, this compound has shown no significant changes in its biochemical properties or interactions over time .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have indicated that the compound is well-tolerated at various concentrations. There are no observed threshold effects or toxicities at low to moderate doses. At extremely high doses, this compound may cause physical displacement of cellular components due to its volume, but this is not related to chemical toxicity. Overall, the compound exhibits low toxicity and minimal adverse effects in animal models .

Metabolic Pathways

This compound is not involved in any known metabolic pathways due to its chemical inertness. The compound does not interact with enzymes or cofactors and does not affect metabolic flux or metabolite levels. Its resistance to enzymatic degradation ensures that it remains unchanged in biological systems, further supporting its low potential for bioaccumulation and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Due to its hydrophobic nature, the compound may accumulate in lipid-rich areas, but it does not interact with specific transporters or binding proteins. This passive distribution ensures that this compound remains relatively evenly distributed within biological systems without causing significant disruptions .

Subcellular Localization

This compound does not exhibit specific subcellular localization due to its lack of interaction with cellular components. The compound does not possess targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles. As a result, this compound remains evenly distributed within cells, maintaining its inert nature and minimal impact on cellular functions .

Méthodes De Préparation

Perfluoro-2-methyl-3-ethylpentane can be synthesized through several methods. One common method involves the catalytic isomerization of perfluoro-4-methyl-2-amylene to produce perfluoro-2-methyl-2-amylene, which then reacts with sodium hypochlorite to form perfluoro-2,3-epoxide-2-methyl pentane. This intermediate is then converted into perfluoro-2-methyl-3-pentanone by a catalytic rearrangement reaction in the presence of fluoride salts and ether compounds . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands.

Analyse Des Réactions Chimiques

Perfluoro-2-methyl-3-ethylpentane is known for its chemical inertness, making it resistant to many types of chemical reactions. it can undergo specific reactions under controlled conditions. For example, it can participate in substitution reactions where halogen atoms are replaced by other functional groups. Common reagents used in these reactions include sodium hypochlorite and various fluoride salts . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Perfluoro-2-methyl-3-ethylpentane has a wide range of scientific research applications. It is used as a working fluid in energy conversion applications, such as organic Rankine cycle power systems operating at medium and high temperatures . Additionally, it is employed in the electronic industry for component testing and in the chemical industry as a hazardous reaction suppressant . Its unique properties also make it useful as a tracer in the oil and gas industry .

Comparaison Avec Des Composés Similaires

Perfluoro-2-methyl-3-ethylpentane can be compared with other perfluorinated compounds, such as perfluoro-2,4-dimethyl-3-ethylpentane (C9F20) and perfluoro-2-methyl-3-pentanone (C6F12O) . These compounds share similar properties, such as chemical and thermal stability, but differ in their molecular structures and specific applications. For example, perfluoro-2-methyl-3-pentanone is used as an electronics coolant liquid and fire protection fluid , highlighting the unique applications of each compound.

Propriétés

IUPAC Name |

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18/c9-1(3(11,12)7(21,22)23,4(13,14)8(24,25)26)2(10,5(15,16)17)6(18,19)20 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHXOADCFUOTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2CF(C2F5)CF(CF3)2, C8F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880120 | |

| Record name | Perfluoro-2-methyl-3-ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-97-2 | |

| Record name | Perfluoro-2-methyl-3-ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)

![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)

![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B3041680.png)

![Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3041686.png)

![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)